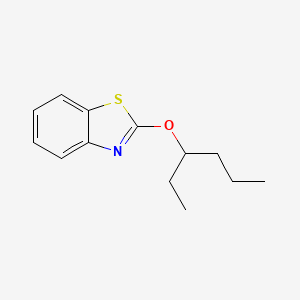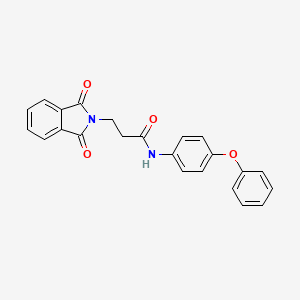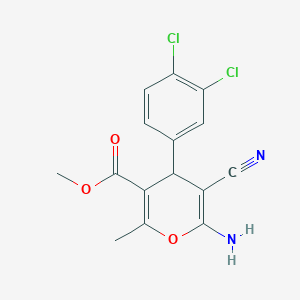
2-(1-ethylbutoxy)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethylbutoxy)-1,3-benzothiazole, also known as EBTOBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. In
科学研究应用
2-(1-ethylbutoxy)-1,3-benzothiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. In one study, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study showed that 2-(1-ethylbutoxy)-1,3-benzothiazole has potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
作用机制
The mechanism of action of 2-(1-ethylbutoxy)-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, in the case of its anticancer activity, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects
2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This suggests that 2-(1-ethylbutoxy)-1,3-benzothiazole has potential as an anti-inflammatory agent. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
实验室实验的优点和局限性
2-(1-ethylbutoxy)-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent biological activities in various assays. However, one limitation of 2-(1-ethylbutoxy)-1,3-benzothiazole is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several potential future directions for research on 2-(1-ethylbutoxy)-1,3-benzothiazole. One area of interest is its potential as a corrosion inhibitor in the oil and gas industry. Further studies are needed to determine its effectiveness in various conditions and to optimize its performance. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has shown promise as an anti-inflammatory and anticancer agent. Future studies could focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, 2-(1-ethylbutoxy)-1,3-benzothiazole could be studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Finally, further studies are needed to explore the potential of 2-(1-ethylbutoxy)-1,3-benzothiazole for other applications, such as in the field of materials science.
合成方法
The synthesis of 2-(1-ethylbutoxy)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 1-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethylacetamide. The product is obtained in good yield and can be purified by column chromatography.
属性
IUPAC Name |
2-hexan-3-yloxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQGKTJSYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5357954 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)


![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
